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For Researchers, Scientists, and Drug Development Professionals

Introduction
AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1

(LPA1).[1][2][3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide

range of cellular effects through its interaction with a family of G protein-coupled receptors

(GPCRs), the LPA receptors (LPA1-6). The LPA-LPA1 signaling axis is implicated in a variety of

physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.

Consequently, the development of selective LPA1 antagonists like AM095 is of significant

interest for therapeutic intervention in these conditions. This technical guide provides an in-

depth overview of the target selectivity and specificity of AM095 free acid, supported by

quantitative data, detailed experimental protocols, and visual representations of key pathways

and workflows.

Target Profile: Quantitative Analysis
AM095 free acid has been characterized as a potent antagonist of the LPA1 receptor across

multiple assay formats. The following tables summarize the key quantitative data regarding its

activity at the human and mouse LPA1 receptors.

Table 1: Antagonist Activity of AM095 Free Acid at LPA1
Receptors
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Species Assay Type Endpoint IC50 (µM)

Human [35S]-GTPγS Binding

Inhibition of LPA-

stimulated GTPγS

binding

0.98[1][2]

Mouse [35S]-GTPγS Binding

Inhibition of LPA-

stimulated GTPγS

binding

0.73[1][2]

Human Calcium Flux

Inhibition of LPA-

induced calcium

mobilization

0.025[3][4]

Mouse Calcium Flux

Inhibition of LPA-

induced calcium

mobilization

0.023[3][4]

Mouse (LPA1-

overexpressing CHO

cells)

Chemotaxis
Inhibition of LPA-

driven cell migration
0.778[1]

Human (A2058

melanoma cells)
Chemotaxis

Inhibition of LPA-

driven cell migration
0.233[1]

Specificity:

While extensively characterized as a potent LPA1 antagonist, comprehensive screening data

for AM095 free acid against other LPA receptor subtypes (LPA2-6) and a broader panel of off-

targets is not readily available in the public domain. The consistent description of AM095 as

"selective" in the literature suggests that such studies have likely been conducted, indicating a

favorable selectivity profile. However, without quantitative data, a complete assessment of its

specificity remains to be fully elucidated. It has been noted that AM095 exhibits no LPA1

agonism.[1]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
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[35S]-GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the LPA-stimulated binding of the non-

hydrolyzable GTP analog, [35S]-GTPγS, to G proteins coupled to the LPA1 receptor.

Methodology:

Membrane Preparation:

Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1

receptors are harvested.

Cells are homogenized in an ice-cold buffer and the cell lysate is centrifuged at a low

speed to remove nuclei and cellular debris.

The supernatant is then subjected to a high-speed centrifugation to pellet the cell

membranes.

The membrane pellet is resuspended in a suitable buffer and the total protein

concentration is determined using a standard protein assay.

Assay Procedure:

The reaction is carried out in a 96-well plate format.

To each well, the following are added in order:

Assay buffer (typically containing HEPES, NaCl, MgCl2, and saponin).

GDP (to ensure the G proteins are in an inactive state).

A fixed concentration of [35S]-GTPγS.

Varying concentrations of AM095 free acid (or vehicle control).

A fixed concentration of LPA (to stimulate the receptor).

The plates are incubated at 30°C for a specified time to allow for GTPγS binding.
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Detection and Analysis:

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the

cell membranes.

The filters are washed with ice-cold buffer to remove unbound [35S]-GTPγS.

The radioactivity retained on the filters is measured using a scintillation counter.

The data is analyzed by non-linear regression to determine the IC50 value of AM095 free
acid.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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